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Compound of Interest

Compound Name: Anticancer agent 215

Cat. No.: B15586424 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on Anticancer Agent 215 is limited. This guide

provides a comprehensive overview based on the available data and the well-established

knowledge of its parent class of compounds, the camptothecins. Further detailed experimental

data and specific research publications on this particular agent are not readily accessible in the

public domain.

Core Chemical Structure and Properties
Anticancer Agent 215 is a potent, synthetically derived member of the camptothecin family of

antineoplastic agents. Its core structure is based on the characteristic pentacyclic ring system

of camptothecin, which is fundamental to its biological activity.

Chemical Identifiers:

CAS Number: 2916404-93-6

Molecular Formula: C₂₃H₂₂FN₃O₄

Molecular Weight: 423.44 g/mol

Internal ID: HY-158388
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SMILES String: C--INVALID-LINK--=CC(--INVALID-LINK--

(C(OC4)=O)CC)=C4C3=O)=NC5=CC(F)=C(C)C=C51)N

This chemical information allows for the unambiguous identification and representation of

Anticancer Agent 215.

Analogues and Structure-Activity Relationship
(SAR)
While specific analogues of Anticancer Agent 215 have not been detailed in publicly available

literature, the extensive research on camptothecin derivatives provides a strong basis for

understanding its structure-activity relationship. Modifications to the core camptothecin

structure are typically aimed at improving solubility, stability of the lactone ring, and overall

therapeutic index.

Key areas of modification in camptothecin analogues often include:

A and B Rings: Substitutions on these rings can significantly influence the compound's

potency and pharmacological properties.

E Ring: The lactone ring is essential for activity. Modifications that stabilize this ring can lead

to improved efficacy.

The specific substitutions on the A and B rings of Anticancer Agent 215, including the fluorine

and methyl groups, are likely intended to enhance its anticancer activity and pharmacokinetic

profile compared to the parent compound, camptothecin.

Mechanism of Action: Topoisomerase I Inhibition
Like other camptothecin analogues, Anticancer Agent 215 is a potent inhibitor of DNA

topoisomerase I. This enzyme plays a critical role in relieving torsional stress in DNA during

replication and transcription.

The mechanism of action can be summarized as follows:

Enzyme Binding: Topoisomerase I creates a transient single-strand break in the DNA

backbone.
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Complex Stabilization: Anticancer Agent 215 intercalates at the DNA-topoisomerase I

interface, forming a stable ternary complex.

Inhibition of DNA Re-ligation: The presence of the drug prevents the re-ligation of the

cleaved DNA strand.

DNA Damage and Apoptosis: The collision of the replication fork with this stabilized cleavage

complex leads to irreversible double-strand DNA breaks, triggering cell cycle arrest and

ultimately leading to apoptosis (programmed cell death).
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Caption: Mechanism of action of camptothecin analogues.
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Quantitative Biological Data
The primary quantitative data available for Anticancer Agent 215 pertains to its in vitro

cytotoxicity against human breast cancer cell lines. This data highlights its high potency.

Cell Line Cancer Type IC₅₀ (nM)

MCF-7 Breast Adenocarcinoma 5.2

MDA-MB-231 Breast Adenocarcinoma 8.2

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function.

Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of Anticancer
Agent 215 are not publicly available. However, based on standard methodologies for

camptothecin analogues, the following provides a general overview of likely experimental

workflows.

General Synthesis Workflow
The synthesis of novel camptothecin analogues is a multi-step process that typically involves

the construction of the core pentacyclic ring system followed by modifications to the peripheral

rings.

General Synthesis Workflow for Camptothecin Analogues
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Caption: Generalized synthetic workflow.

In Vitro Cytotoxicity Assay (Conceptual)
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The IC₅₀ values presented were likely determined using a standard in vitro cytotoxicity assay,

such as the MTT or SRB assay.

Conceptual In Vitro Cytotoxicity Assay Workflow
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Caption: Conceptual workflow for cytotoxicity assays.

Conclusion and Future Directions
Anticancer Agent 215 is a highly potent camptothecin analogue with significant cytotoxic

activity against breast cancer cell lines. Its mechanism of action is presumed to be consistent

with other members of its class, involving the inhibition of topoisomerase I and the induction of

DNA damage-mediated apoptosis.
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The lack of extensive public data underscores the need for further research to fully characterize

its pharmacological profile, including:

In vivo efficacy studies in animal models of cancer.

Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand its absorption,

distribution, metabolism, and excretion.

Toxicology studies to assess its safety profile.

Investigation of potential resistance mechanisms.

The development of novel and potent camptothecin analogues like Anticancer Agent 215
remains a promising avenue in the ongoing search for more effective cancer therapies.

To cite this document: BenchChem. [An In-depth Technical Guide to Anticancer Agent 215: A
Novel Camptothecin Analogue]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15586424#chemical-structure-and-analogues-of-
anticancer-agent-215]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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